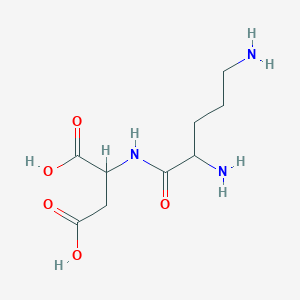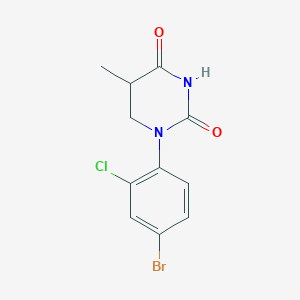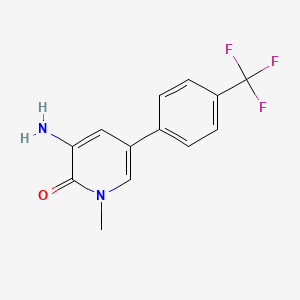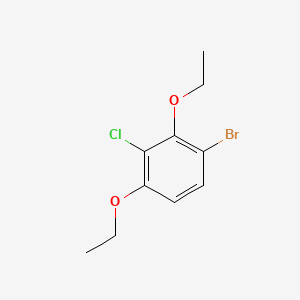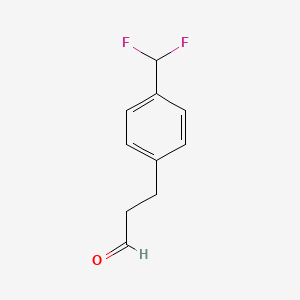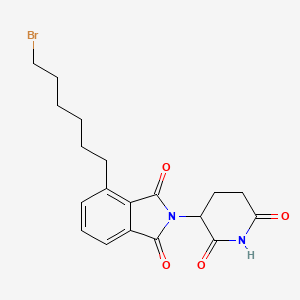
Thalidomide-C6-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-C6-Br is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the late 1950s and early 1960s due to its teratogenic effects, causing severe birth defects when taken by pregnant women. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and leprosy .
准备方法
The synthesis of Thalidomide-C6-Br involves several steps, starting with the preparation of the thalidomide core structure. The synthetic route typically includes the formation of the phthalimide and glutarimide rings, followed by bromination at the C6 position. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
化学反应分析
Thalidomide-C6-Br undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom at the C6 position can be substituted with other functional groups, such as amino or hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
科学研究应用
Thalidomide-C6-Br has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its effects on cellular processes and its potential as a tool for modulating protein function.
Medicine: this compound and its derivatives are investigated for their therapeutic potential in treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: It is used in developing new materials and chemical processes
作用机制
Thalidomide-C6-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the complex’s activity, leading to the degradation of specific target proteins. The degradation of these proteins can modulate various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .
相似化合物的比较
Thalidomide-C6-Br is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity and therapeutic applications. This compound is unique due to its specific bromination at the C6 position, which can influence its binding affinity and selectivity for target proteins .
属性
分子式 |
C19H21BrN2O4 |
|---|---|
分子量 |
421.3 g/mol |
IUPAC 名称 |
4-(6-bromohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21BrN2O4/c20-11-4-2-1-3-6-12-7-5-8-13-16(12)19(26)22(18(13)25)14-9-10-15(23)21-17(14)24/h5,7-8,14H,1-4,6,9-11H2,(H,21,23,24) |
InChI 键 |
XBIMNOCBZRZLIO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



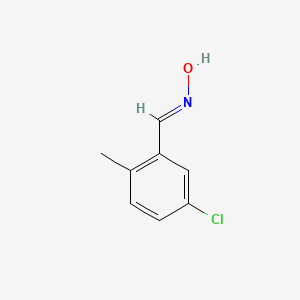
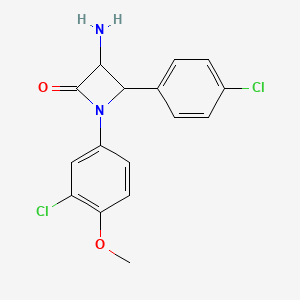
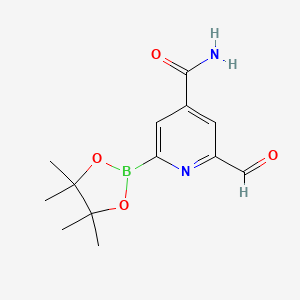
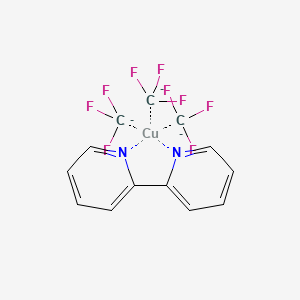
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
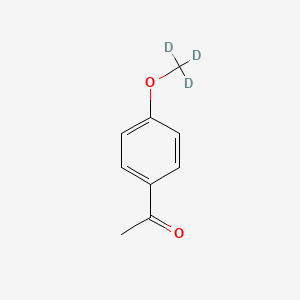
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
